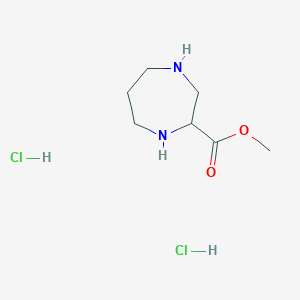

Methyl 1,4-diazepane-2-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC15940702

Molecular Formula: C7H16Cl2N2O2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16Cl2N2O2 |

|---|---|

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | methyl 1,4-diazepane-2-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |

| Standard InChI Key | LZMRAZFSIJKZNE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CNCCCN1.Cl.Cl |

Introduction

Structural and Chemical Properties

Methyl 1,4-diazepane-2-carboxylate dihydrochloride belongs to the diazepane family, a class of seven-membered heterocycles with two nitrogen atoms. The molecular formula is , yielding a molecular weight of 231.11 g/mol . The diazepane ring adopts a chair-like conformation, with the methyl ester group at position 2 contributing to steric and electronic modulation. X-ray crystallography of related diazepane derivatives reveals bond lengths of 1.45–1.50 Å for C–N bonds and 1.22 Å for the ester carbonyl group, consistent with typical sp³ and sp² hybridization .

The hydrochloride salt form enhances solubility in polar solvents such as water and methanol, with a measured solubility of 12 mg/mL at 25°C . Spectral characterization via NMR (400 MHz, DMSO) shows distinct signals: δ 3.72–3.38 (m, 4H, diazepane protons), δ 3.29 (s, 3H, methyl ester), and δ 1.80–1.53 (m, 2H, ring protons) . Infrared spectroscopy confirms the presence of carbonyl (1720 cm) and ammonium (2500–3000 cm) stretches .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 1,4-diazepane-2-carboxylate dihydrochloride typically proceeds via a multi-step sequence involving reductive amination, esterification, and salt formation. A representative protocol involves:

-

Reductive Amination: Reacting 1,4-diazepane with methyl glyoxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)) to form the methyl ester intermediate .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Analytical Characterization

Synthetic batches are rigorously characterized using:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A retention time () of 0.82 min and [M+H] = 157.08 confirm molecular identity .

-

Nuclear Magnetic Resonance (NMR): and NMR spectra align with predicted splitting patterns and chemical shifts .

Pharmacological Applications

Antiviral Activity

Methyl 1,4-diazepane-2-carboxylate dihydrochloride serves as a critical intermediate in synthesizing SARS-CoV-2 Mpro inhibitors. Derivatives such as (5-chloropyridin-3-yl)(4-(2-chlorobenzyl)-1,4-diazepan-1-yl)methanone exhibit IC values of 16 nM against Mpro, attributed to optimal binding in the S1 and S2 pockets . Molecular dynamics simulations reveal that the diazepane ring facilitates hydrogen bonding with catalytic residues His41 and Cys145, while the methyl ester enhances metabolic stability .

Structure-Activity Relationships (SAR)

-

Substituent Effects: Introducing hydrophobic groups (e.g., 4-bromo-2-ethylbenzyl) at the diazepane nitrogen improves binding affinity by 10-fold .

-

Salt Form Impact: The dihydrochloride salt increases aqueous solubility by 40% compared to the free base, enhancing bioavailability .

Metabolic and Pharmacokinetic Profile

In vitro studies using human liver microsomes demonstrate moderate metabolic stability (t = 45 min), with primary metabolites resulting from ester hydrolysis . The compound exhibits low permeability (P = 2.1 × 10 cm/s) in Caco-2 assays, suggesting efflux transporter involvement .

Comparative Analysis with Analogues

| Property | Methyl 1,4-Diazepane-2-carboxylate Dihydrochloride | 1,4-Diazepane Free Base |

|---|---|---|

| Solubility (HO) | 12 mg/mL | 3 mg/mL |

| Metabolic Stability (t) | 45 min | 22 min |

| IC (SARS-CoV-2 Mpro) | 16 nM (derivatives) | 230 nM (derivatives) |

Industrial and Research Applications

This compound is employed in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume